

Crystal Structure of 3-Ethoxy-5-fluorophenylboronic Acid: A Technical Overview

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Compound of Interest

Compound Name: 3-Ethoxy-5-fluorophenylboronic acid

Cat. No.: B591658

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[City, State] – A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for **3-Ethoxy-5-fluorophenylboronic acid**. This technical guide addresses the current state of knowledge regarding this compound, outlines its significance, and provides context through the analysis of structurally similar molecules. While a definitive crystal structure for the title compound is not available, this document serves as a resource for researchers by summarizing its known properties and offering insights from related structures.

Introduction to 3-Ethoxy-5-fluorophenylboronic Acid

3-Ethoxy-5-fluorophenylboronic acid is a synthetic organic compound of significant interest in medicinal chemistry and materials science.^{[1][2][3]} Its utility primarily lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.^{[2][3]} The presence of the ethoxy and fluoro substituents on the phenyl ring modulates the electronic properties and reactivity of the boronic acid moiety, making it a valuable reagent in the development of novel pharmaceuticals, particularly in oncology.^{[1][2][3]}

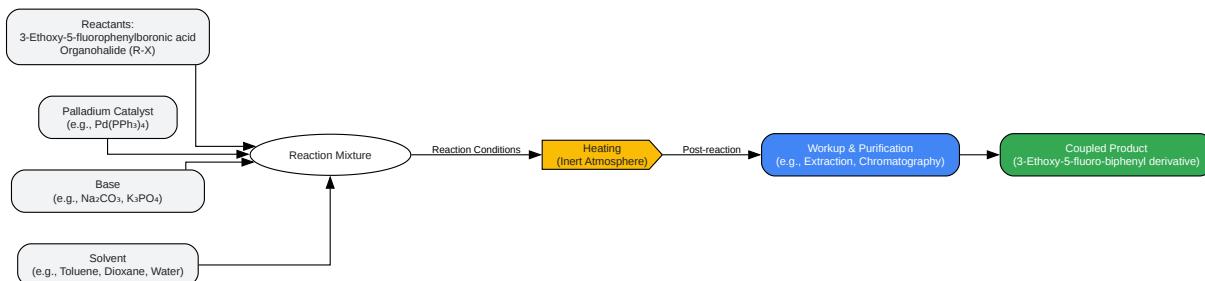
Physicochemical Properties

While crystallographic data is unavailable, several key physicochemical properties of **3-Ethoxy-5-fluorophenylboronic acid** have been reported. These are crucial for its handling, storage, and application in synthetic protocols.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BFO ₃	[2]
Molecular Weight	183.97 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	158 °C	[2]
CAS Number	850589-53-6	

Synthetic Applications and Workflow

The primary application of **3-Ethoxy-5-fluorophenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. A generalized workflow for such a reaction is depicted below. This reaction typically involves the coupling of an organoborane (in this case, **3-Ethoxy-5-fluorophenylboronic acid**) with an organohalide in the presence of a palladium catalyst and a base.



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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Insights from Structurally Related Compounds

In the absence of a crystal structure for **3-Ethoxy-5-fluorophenylboronic acid**, we can draw inferences from the crystallographic data of analogous compounds. The crystal structures of 4-amino-3-fluorophenylboronic acid and 3-fluorophenylboronic acid have been reported and reveal common structural motifs for phenylboronic acids.

Typically, phenylboronic acids form dimeric structures in the solid state through intermolecular hydrogen bonds between the boronic acid hydroxyl groups. This hydrogen bonding network is a key feature that stabilizes the crystal lattice.

Crystal Structure of 3-Fluorophenylboronic acid

The crystal structure of 3-fluorophenylboronic acid ($C_6H_6BFO_2$) has been determined to be in the monoclinic space group $P2_1/c$.^[4] The molecules form hydrogen-bonded dimers in the crystal lattice.^[4]

Parameter	3-Fluorophenylboronic acid
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	5.7560 (12)
b (Å)	5.027 (1)
c (Å)	22.402 (5)
β (°)	91.19 (3)
Volume (Å ³)	648.1 (2)
Z	4

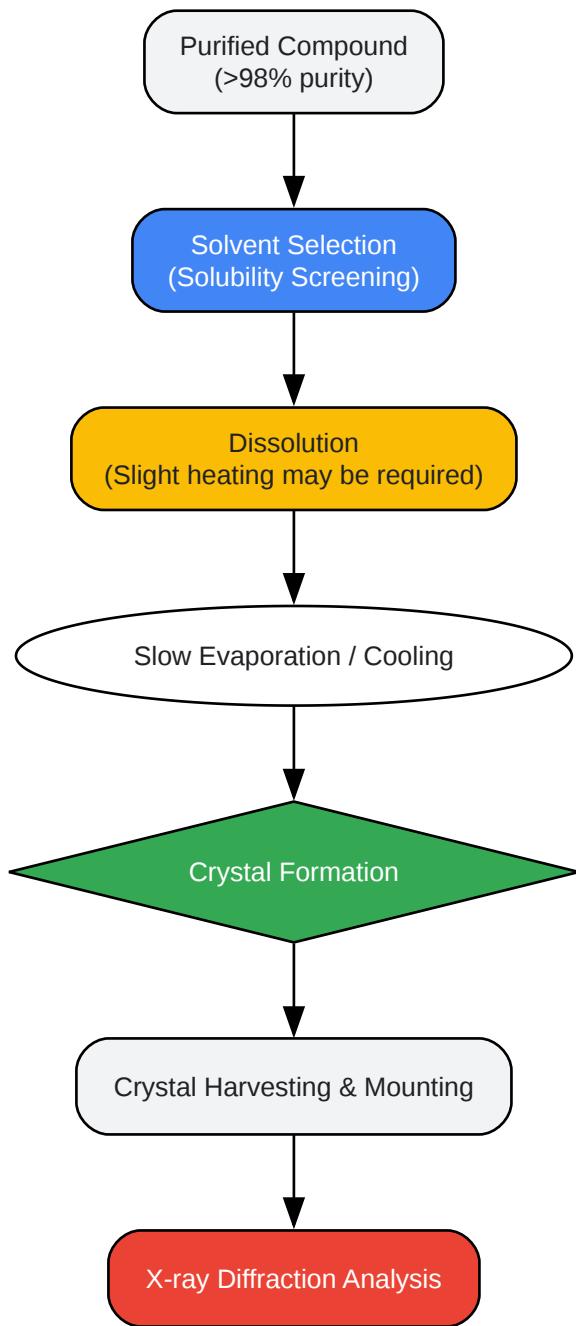
Data obtained from Acta Crystallographica
Section E.[\[4\]](#)

Crystal Structure of 4-Amino-3-fluorophenylboronic acid

The synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid have also been described.[\[5\]](#) The presence of the additional amino group allows for further hydrogen bonding interactions, influencing the overall crystal packing.

Experimental Protocols: A General Approach to Crystallization

While a specific protocol for the crystallization of **3-Ethoxy-5-fluorophenylboronic acid** is not documented, a general procedure for obtaining single crystals of small organic molecules suitable for X-ray diffraction is outlined below.



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A general workflow for the single-crystal growth of a small organic molecule.

Protocol:

- Purification: The compound must be of high purity, typically >98%, as impurities can inhibit crystallization.

- Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is often ideal for slow cooling methods.
- Dissolution: The compound is dissolved in the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
- Crystallization: The solution is then allowed to stand undisturbed. Common methods to induce crystallization include:
 - Slow Evaporation: The solvent is allowed to evaporate slowly from an open or partially covered container.
 - Slow Cooling: A heated, saturated solution is allowed to cool slowly to room temperature, and then possibly to a lower temperature (e.g., in a refrigerator).
 - Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
- Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and mounted for analysis.

Conclusion and Future Outlook

The crystal structure of **3-Ethoxy-5-fluorophenylboronic acid** remains undetermined in the public domain. Elucidation of its solid-state structure through single-crystal X-ray diffraction would provide valuable insights into its intermolecular interactions, polymorphism, and solid-state stability. Such data would be of significant benefit to researchers in medicinal chemistry, aiding in the rational design of new synthetic routes and the understanding of its reactivity. Further research is warranted to crystallize this compound and characterize its three-dimensional structure.

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